molecular formula C20H14FN3OS B2641406 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-45-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2641406
CAS RN: 941926-45-0
M. Wt: 363.41
InChI Key: CXDKWRDAMMATEI-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. PFT-α is a selective inhibitor of p53, a tumor suppressor gene that plays a critical role in regulating cell growth and preventing cancer.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of various derivatives of benzothiazole, including those related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have demonstrated antimicrobial properties. These compounds have been found to show activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains through both in vitro and in silico studies (Anuse et al., 2019).

Anticancer Activity

Research into fluoro-substituted benzothiazole derivatives has uncovered their potential in anticancer applications. These compounds exhibit significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, compared to reference drugs (Hammam et al., 2005).

Enzyme Inhibition

Studies have also focused on the synthesis of benzothiazole derivatives as inhibitors of specific enzymes, such as Mycobacterium tuberculosis GyrB, demonstrating promising activity in vitro against tuberculosis (Jeankumar et al., 2013). Similarly, other derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing efficacy in various carcinoma models (Borzilleri et al., 2006).

Radiosynthesis for Clinical Imaging

Fluorine-18 labeled tracers containing derivatives of this compound have been developed for imaging applications, such as hypoxia and tau pathology in clinical settings, showcasing the versatility of these compounds beyond therapeutic applications (Ohkubo et al., 2021).

Selective Fluorescent Probing

Derivatives have been employed in the development of selective fluorescent probes for the detection of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity, which is crucial for applications in chemical, biological, and environmental sciences (Wang et al., 2012).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDKWRDAMMATEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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